Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a trifluoromethyl group and a tert-butyl ester group makes this compound unique and valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Esterification Reaction: The carboxylic acid group is converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Chemistry: Some advanced production methods utilize continuous flow chemistry to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often with the aid of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.
Substitution Products: Substituted derivatives where the trifluoromethyl or amino group has been replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the binding affinity and activity of the compound.
Comparison with Similar Compounds
Tert-butyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness: Unlike these similar compounds, Tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate features a thiazole ring, which imparts unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
This compound in scientific research and industrial applications
Properties
IUPAC Name |
tert-butyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-6(15)4-5(9(10,11)12)14-7(13)17-4/h1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBFZUTWXRDZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(S1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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